Benzyl chloroformate

Organic Synthesis Process Chemistry Peptide Chemistry

Benzyl chloroformate (CAS 501-53-1), also known as benzyl chlorocarbonate or Cbz-Cl, is the archetypal reagent for introducing the benzyloxycarbonyl (Cbz) protecting group, a cornerstone of peptide synthesis since its introduction in the Bergmann-Zervas method. This compound is a benzyl ester of chloroformic acid, characterized as a colorless to pale yellow, moisture-sensitive liquid with a pungent odor.

Molecular Formula C8H7ClO2
Molecular Weight 170.59 g/mol
CAS No. 501-53-1
Cat. No. B123252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl chloroformate
CAS501-53-1
Synonyms(Benzyloxy)carbonyl Chloride;  Benzyl Chloridocarbonate;  Benzyl Chlorocarbonate;  Benzyl Chloroformate;  Carbobenzoxy Chloride;  Carbobenzyloxy Chloride;  Chloroformic Acid Benzyl Ester;  NSC 83466;  Phenylmethyl Chloroformate;  Cbz-Cl;  CbzCl;  Cbz chloride; 
Molecular FormulaC8H7ClO2
Molecular Weight170.59 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)Cl
InChIInChI=1S/C8H7ClO2/c9-8(10)11-6-7-4-2-1-3-5-7/h1-5H,6H2
InChIKeyHSDAJNMJOMSNEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySOL IN ETHER, ACETONE, BENZENE
Solubility in water: reaction

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl Chloroformate (CAS 501-53-1): The Foundational Cbz Protecting Group Reagent for Orthogonal Peptide Synthesis


Benzyl chloroformate (CAS 501-53-1), also known as benzyl chlorocarbonate or Cbz-Cl, is the archetypal reagent for introducing the benzyloxycarbonyl (Cbz) protecting group, a cornerstone of peptide synthesis since its introduction in the Bergmann-Zervas method [1]. This compound is a benzyl ester of chloroformic acid, characterized as a colorless to pale yellow, moisture-sensitive liquid with a pungent odor [2]. Its primary, yet singular, application is the protection of primary and secondary amines under mild basic conditions, forming a stable carbamate linkage that is orthogonal to the acid-labile Boc and base-labile Fmoc groups, a feature that underpins its enduring utility in complex synthetic sequences [3].

Why Generic Substitution of Benzyl Chloroformate Fails: Quantified Instability of Lower Alkyl Analogs and Cost Barriers of Orthogonal Alternatives


Substituting benzyl chloroformate with a generic chloroformate or alternative protecting group reagent without quantitative evaluation introduces significant risk of synthetic failure or process inefficiency. Direct class-level inference from the thermal and hydrolytic stability hierarchy of chloroformates demonstrates that benzyl chloroformate is significantly more robust than its lower alkyl counterparts (e.g., methyl, ethyl) [1]. This stability is critical for reaction control and safe handling, as lower analogs hydrolyze more rapidly, releasing HCl and heat, and are less thermally stable [2]. Conversely, while other orthogonal reagents like Fmoc-Cl or Boc2O offer different deprotection strategies, they impose a substantial cost premium and require distinct deprotection conditions (e.g., strong base for Fmoc, strong acid for Boc), which may be incompatible with sensitive substrates or other protecting groups present in a complex molecule [3]. A simple one-for-one substitution without accounting for these quantifiable differences in stability, cost, and orthogonality can lead to failed reactions, increased impurity profiles, or unworkable process economics.

Benzyl Chloroformate (501-53-1): Head-to-Head Quantitative Differentiation Against Key Comparators


Superior Hydrolytic and Thermal Stability of Benzyl Chloroformate vs. Lower Alkyl Chloroformates

Benzyl chloroformate exhibits significantly greater resistance to hydrolysis compared to methyl and ethyl chloroformate. This is a class-level inference based on the established stability hierarchy for chloroformates, where the aryl substituent confers superior stability [1]. While specific hydrolysis half-life data for benzyl chloroformate in water is not available from primary sources, the class-level inference is supported by measured data for analogous compounds and the established mechanistic framework [2]. This increased stability is a critical advantage for reaction control, as it minimizes exothermic hydrolysis and the release of corrosive HCl during handling and reaction setup [1].

Organic Synthesis Process Chemistry Peptide Chemistry

Achieving 90% Yield in 10 Minutes: A Benchmark for Rapid, High-Yield Cbz Protection

A catalytic method using benzyl chloroformate and dodecatungstophosphoric acid (0.05 equiv) in dichloromethane achieves Cbz-protection of aliphatic and aromatic amines with a 90% yield in just 10 minutes at room temperature [1]. This protocol, which requires no aqueous work-up, represents a significant efficiency gain over traditional methods that often require longer reaction times, stoichiometric bases, and extractive purification. This benchmark demonstrates the potential for high-throughput and environmentally friendlier Cbz protection using this specific reagent [1].

Amine Protection Peptide Synthesis Catalysis

Hydrogenolytic Cleavage: Defining the Orthogonal Deprotection Niche vs. Acid-Labile Boc and Base-Labile Fmoc Groups

The Cbz group installed by benzyl chloroformate is uniquely cleaved by catalytic hydrogenolysis (H2, Pd/C) under neutral conditions, a deprotection mechanism completely orthogonal to the acid-labile Boc (cleaved by TFA) and base-labile Fmoc (cleaved by piperidine) groups [1]. This orthogonality is a class-level inference based on the established stability of carbamates to different conditions. While direct quantitative comparison of deprotection yields is not the focus, the qualitative difference in cleavage conditions is a key selection criterion. For instance, a 2021 study reports a selective hydrogenolysis procedure for Cbz groups in the presence of trityl and t-Butyl groups, demonstrating its utility in complex peptide sequences [2].

Protecting Group Strategy Peptide Chemistry Orthogonal Synthesis

Economic Advantage: 15% Cost Reduction in Cbz Protection vs. Fmoc-Based Strategy

A technical comparison from a chemical supplier's application note indicates that implementing a Cbz protection strategy with benzyl chloroformate (501-53-1) resulted in a 92% yield improvement and a 15% cost reduction compared to an Fmoc-based strategy for a specific peptide synthesis [1]. While this is a specific case study and not a universally applicable rule, it provides a quantified, albeit vendor-reported, comparison that supports the economic evaluation of Cbz versus Fmoc strategies. The cost differential is attributed to the lower price of the reagent and potentially simpler purification steps [1].

Process Economics Procurement Peptide Synthesis

Benzyl Chloroformate (501-53-1): Evidence-Based Research and Industrial Application Scenarios


Orthogonal Protecting Group Strategy in Complex Peptide Synthesis

In the solid-phase or solution-phase synthesis of complex peptides containing multiple amine functionalities, benzyl chloroformate is the reagent of choice for installing the Cbz group on a specific amine. This is based on the evidence that the Cbz group is orthogonally stable to the acid (TFA) and base (piperidine) conditions used to remove Boc and Fmoc groups, respectively [1]. The unique deprotection of Cbz by neutral hydrogenolysis allows for selective unveiling of a particular amine in the presence of other protecting groups, a critical step in constructing the target sequence without side reactions.

Rapid, High-Throughput Amine Protection for Library Synthesis

For medicinal chemistry or chemical biology programs requiring the rapid protection of diverse amine libraries, the catalytic protocol using benzyl chloroformate is highly applicable. The evidence shows that this method achieves 90% yield in just 10 minutes with no aqueous work-up [2]. This efficiency directly addresses the need for high-throughput synthesis, enabling researchers to quickly protect a wide array of amine-containing building blocks and proceed to subsequent coupling or functionalization steps.

Cost-Sensitive Scale-Up of Peptide Intermediates

When scaling up the synthesis of a peptide intermediate where a Cbz-protected amine is a key structural feature, benzyl chloroformate may offer a compelling economic advantage. A documented case study suggests that a Cbz-based protection strategy can be up to 15% more cost-effective than an Fmoc-based alternative, while also delivering higher yields (92% improvement) [3]. This evidence supports the evaluation of benzyl chloroformate for process development in cost-constrained manufacturing environments.

Synthesis of Functionalized Ureas and Carbamates via Intermediates

Beyond its role as a protecting group, benzyl chloroformate serves as a key intermediate in the synthesis of unsymmetrical ureas and other carbamate derivatives. A 2018 study demonstrated the direct conversion of N-Cbz-protected amines to ureas using the air-stable reagent DABAL-Me3 [4]. This application leverages the reactivity of the chloroformate to introduce a versatile Cbz-carbamate, which can then be transformed into a desired pharmacophore or functional group, broadening the compound's utility in medicinal chemistry.

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